molecular formula C6H11F3O B2592467 (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol CAS No. 2248188-17-0

(2S)-5,5,5-Trifluoro-2-methylpentan-1-ol

Cat. No. B2592467
CAS RN: 2248188-17-0
M. Wt: 156.148
InChI Key: RKLGLYKACHHIND-YFKPBYRVSA-N
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Description

(2S)-5,5,5-Trifluoro-2-methylpentan-1-ol, also known as TFMP, is a chiral alcohol that has gained significant attention in the scientific community due to its unique properties and potential applications. TFMP is a colorless, odorless, and stable compound that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol is not well understood, but it is believed that (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol interacts with enzymes or proteins in a stereo-specific manner, leading to the formation of chiral compounds. (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol can act as a chiral auxiliary or chiral ligand, facilitating the formation of chiral products in asymmetric synthesis or catalysis reactions.
Biochemical and Physiological Effects:
(2S)-5,5,5-Trifluoro-2-methylpentan-1-ol has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-irritating to the skin and eyes. (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol has also been shown to be biodegradable and environmentally friendly.

Advantages and Limitations for Lab Experiments

(2S)-5,5,5-Trifluoro-2-methylpentan-1-ol has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol can also be used as a chiral auxiliary or chiral ligand for asymmetric synthesis or catalysis reactions, leading to the formation of chiral compounds with high enantiomeric excess. However, (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol has some limitations, such as its high cost and low availability. (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol is also sensitive to air and moisture, and special precautions must be taken during handling and storage.

Future Directions

There are several future directions for (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol research, including the development of new synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its biochemical and physiological effects. (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol can also be used as a chiral probe for the study of enzyme-substrate interactions and protein-ligand binding. Additionally, (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol can be modified to generate new chiral scaffolds for the synthesis of complex molecules. Overall, (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol has great potential for scientific research and has many exciting applications in various fields.

Synthesis Methods

The synthesis of (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol can be achieved through various methods, including the reduction of the corresponding ketone, 5,5,5-trifluoro-2-methylpentan-3-one, with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 2,2,2-trifluoroethylmagnesium bromide with 3-methyl-2-pentanone, followed by oxidation with m-chloroperbenzoic acid. The yield of (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol can be improved by using chiral reagents or catalysts, such as chiral oxazaborolidine or chiral rhodium complexes.

Scientific Research Applications

(2S)-5,5,5-Trifluoro-2-methylpentan-1-ol has been used in various scientific research fields, including organic synthesis, asymmetric catalysis, and medicinal chemistry. (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol has been reported to be an effective chiral auxiliary for the synthesis of chiral compounds, such as chiral epoxides and alcohols. (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol has also been used as a chiral ligand for asymmetric catalysis, such as the asymmetric hydrogenation of ketones and imines. In medicinal chemistry, (2S)-5,5,5-Trifluoro-2-methylpentan-1-ol has been used as a building block for the synthesis of potential drug candidates, such as anti-tumor agents and anti-viral agents.

properties

IUPAC Name

(2S)-5,5,5-trifluoro-2-methylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-5(4-10)2-3-6(7,8)9/h5,10H,2-4H2,1H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLGLYKACHHIND-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CCC(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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